![molecular formula C10H12O2 B6266160 (2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1820574-92-2](/img/no-structure.png)
(2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
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Overview
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process .Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves understanding the reactions the compound can undergo. This includes the reactants, products, and conditions of the reaction .Physical And Chemical Properties Analysis
This involves understanding the compound’s physical and chemical properties such as solubility, melting point, boiling point, etc .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol involves the conversion of a starting material into an intermediate, which is then further transformed into the final product through a series of reactions.", "Starting Materials": [ "2-methyl-3-buten-2-ol", "sodium borohydride", "acetic acid", "sodium hydroxide", "methyl iodide", "p-toluenesulfonic acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Reduction of 2-methyl-3-buten-2-ol with sodium borohydride in the presence of acetic acid to yield (2R,3S)-2-methyl-3-buten-1-ol", "Step 2: Conversion of (2R,3S)-2-methyl-3-buten-1-ol to (2R,3S)-2-methyl-3-butenyl acetate by reacting with acetic anhydride in the presence of p-toluenesulfonic acid", "Step 3: Hydrolysis of (2R,3S)-2-methyl-3-butenyl acetate with sodium hydroxide to yield (2R,3S)-2-methyl-3-buten-1-ol", "Step 4: Methylation of (2R,3S)-2-methyl-3-buten-1-ol with methyl iodide in the presence of sodium bicarbonate to yield (2R,3S)-2-methyl-3-buten-2-ol", "Step 5: Cyclization of (2R,3S)-2-methyl-3-buten-2-ol with p-toluenesulfonic acid to yield (2R,4S)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol", "Step 6: Purification of the final product by extraction with ethyl acetate, washing with water and brine, and drying with sodium sulfate" ] } | |
CAS RN |
1820574-92-2 |
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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